

Chloroform-d: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Chloroform-d

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An In-depth Technical Guide on Deuterated Chloroform (CDCl_3) for Researchers, Scientists, and Drug Development Professionals.

Deuterated chloroform (**Chloroform-d**), with the chemical formula CDCl_3 , is an isotopologue of chloroform where the hydrogen atom has been replaced by a deuterium atom.^{[1][2]} It is a colorless, hygroscopic liquid widely utilized as a non-polar solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.^[1] Its ability to dissolve a broad range of organic compounds and the absence of interfering proton signals from the solvent itself make it an indispensable tool in chemical analysis and drug development.^{[1][3]}

Core Properties and Specifications

Deuterated chloroform is favored in NMR spectroscopy for several key reasons. The use of a deuterated solvent is essential to avoid a large, interfering signal from the solvent's own protons, which would otherwise obscure the signals from the analyte.^{[2][3]} Modern NMR instruments also typically rely on the deuterium signal for field-frequency locking to prevent drift during the experiment.^[2]

Quantitative Data Summary

The physical and spectroscopic properties of **Chloroform-d** are summarized in the tables below. These properties are nearly identical to those of standard chloroform (CHCl_3).^[2]

Table 1: Physical and Chemical Properties of **Chloroform-d**

Property	Value
Chemical Formula	CDCl_3 [2]
Molecular Weight	120.38 g/mol [1] [4] [5] [6] [7]
Appearance	Colorless liquid [2]
Density	1.500 g/mL at 25 °C [1] [2] [8] [9] [10]
Melting Point	-64 °C [1] [2] [8] [9] [10]
Boiling Point	60.9 °C to 61 °C [1] [2] [4] [8] [9] [10]
Refractive Index	$n_{20/D}$ 1.444 [4] [8] [9]

Table 2: NMR Data for **Chloroform-d**

Nucleus	Chemical Shift (ppm)	Multiplicity
^1H (residual CHCl_3)	7.26	Singlet [2] [11] [12] [13]
^{13}C	77.16	Triplet [2] [14]
Water (H_2O)	~1.56 - 1.59	Broad Singlet [8] [9] [15]

Table 3: Typical Product Specifications

Specification	Value
Isotopic Purity	≥ 99.8 atom % D [1] [4]
Chemical Purity	$\geq 99.5\%$ [6] [7]

Experimental Protocols

The primary application of **Chloroform-d** is as a solvent for NMR sample preparation. The following is a detailed protocol for preparing a sample for ^1H NMR analysis.

Protocol: Preparation of an NMR Sample using Chloroform-d

Objective: To prepare a homogeneous solution of a solid or liquid analyte in **Chloroform-d** for high-resolution NMR analysis.

Materials:

- High-quality 5 mm NMR tube
- Analyte (solid or liquid)
- **Chloroform-d** (CDCl_3), typically with 0.03% v/v Tetramethylsilane (TMS) as an internal standard
- Clean, dry vial with cap
- Clean, dry Pasteur pipette and bulb
- Spatula (for solid samples)
- Vortex mixer (optional)
- Filter (e.g., a small plug of glass wool or cotton in a Pasteur pipette)

Procedure:

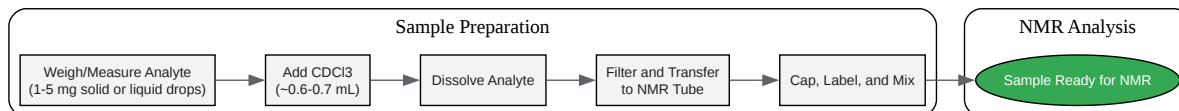
- Sample Weighing/Measurement:
 - For solid samples: Weigh 1-5 mg of the analyte directly into a clean, dry vial.[\[11\]](#)
 - For liquid samples: Using a clean, dry Pasteur pipette, transfer a few drops of the liquid analyte into a clean, dry vial.[\[16\]](#)
- Solvent Addition:
 - Add approximately 0.6-0.7 mL of **Chloroform-d** to the vial containing the analyte.[\[11\]](#)[\[17\]](#)
This volume should be sufficient to create a column of liquid about 5 cm high in a standard

5 mm NMR tube.[17]

- Dissolution:
 - Cap the vial and gently swirl or vortex until the analyte is completely dissolved.[16] Ensure a homogeneous solution is formed, free of any particulate matter.[11] Undissolved solids can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[11]
- Filtration and Transfer:
 - Prepare a filter by placing a small plug of glass wool or cotton into a Pasteur pipette.
 - Using the filter pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[18] This step is crucial to remove any dust or undissolved particles.
- Capping and Labeling:
 - Cap the NMR tube securely to prevent solvent evaporation and contamination.
 - Label the tube clearly.
- Mixing:
 - Invert the capped NMR tube several times to ensure the solution is thoroughly mixed.[16]
- Analysis:
 - The sample is now ready for insertion into the NMR spectrometer.

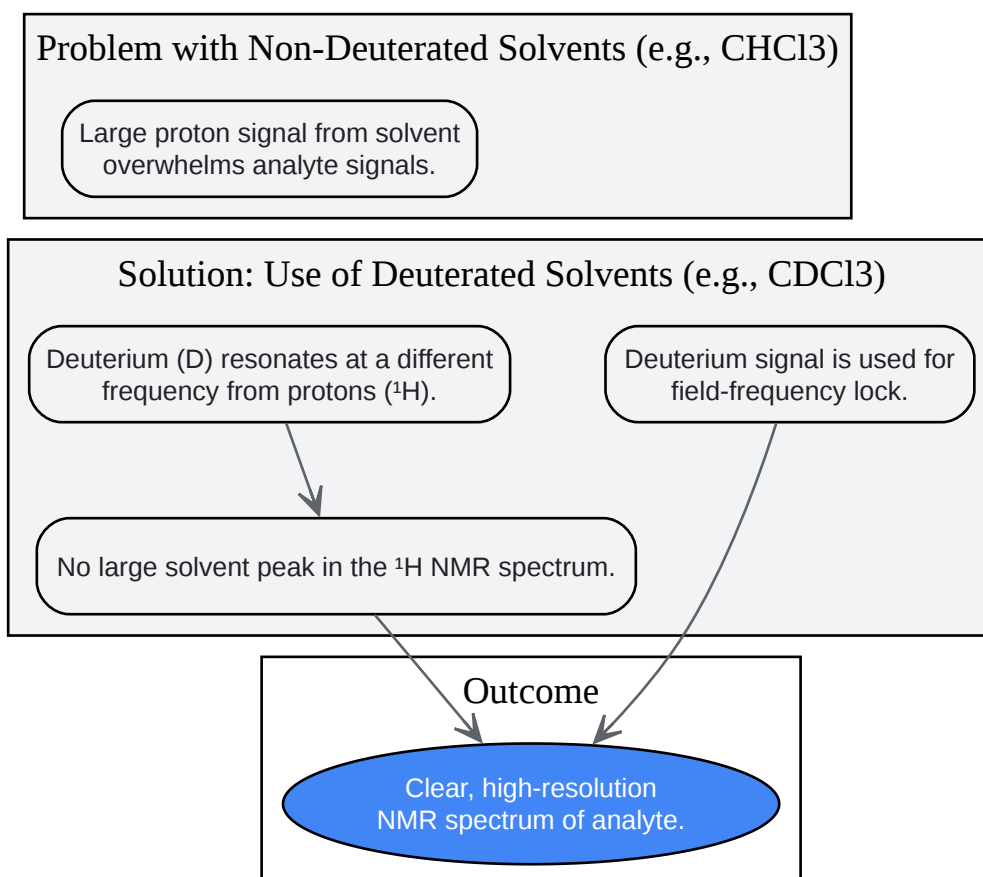
Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of preparing an NMR sample and the rationale for using a deuterated solvent.



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Caption: Workflow for NMR Sample Preparation.



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